molecular formula C19H18O4 B574445 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate CAS No. 186613-02-5

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate

Cat. No.: B574445
CAS No.: 186613-02-5
M. Wt: 310.349
InChI Key: XJHZNBOVVXFPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is an organic compound characterized by its unique cyclobutyl ring structure, which is substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid derivatives in the presence of a cyclizing agent. The reaction is often carried out under reflux conditions with a suitable solvent, such as toluene or ethanol, to facilitate the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, which may be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclobutyl ring.

    Phenylacetic acid: Contains the phenyl group but does not have the methoxy substitution or the cyclobutyl ring.

    Cyclobutyl acetate: Features the cyclobutyl ring but lacks the methoxyphenyl and phenyl groups.

Uniqueness

3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate is unique due to its combination of a cyclobutyl ring with both methoxyphenyl and phenyl substitutions. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(20)23-19-17(13-6-4-3-5-7-13)16(18(19)21)14-8-10-15(22-2)11-9-14/h3-11,16-17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZNBOVVXFPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694789
Record name 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186613-02-5
Record name 3-(4-Methoxyphenyl)-2-oxo-4-phenylcyclobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.